Photoisomerization Kinetics: (E)-Clethodim Conversion to (Z)-Isomer Under UV Light
In aqueous photolysis experiments, (E)-clethodim undergoes significant conversion to the (Z)-isomer as a primary transformation pathway. Sevilla-Morán et al. (2010) identified photoisomerization to the Z-isomer as the main transformation reaction under simulated sunlight, alongside S-oxidation products [1]. The (Z)-isomer is not a minor byproduct but a major photoproduct that must be quantified in environmental fate studies. Using a pure (Z)-clethodim standard enables accurate quantification of this degradation pathway, which is essential for half-life determinations and ecotoxicological risk assessments.
| Evidence Dimension | Photochemical reactivity (aqueous photolysis under simulated sunlight) |
|---|---|
| Target Compound Data | Formed as a primary photoproduct from (E)-clethodim; identified and quantified via LC-QTOF-MS |
| Comparator Or Baseline | (E)-Clethodim: parent compound; undergoes photoisomerization to Z-isomer |
| Quantified Difference | The Z-isomer constitutes a major fraction of the photodegradation product mixture, alongside sulfoxide diastereoisomers. |
| Conditions | Ultrapure water and water containing humic acids, nitrate, or Fe(III) ions; simulated solar irradiation; LC-QTOF-MS analysis |
Why This Matters
Procurement of a certified (Z)-clethodim reference standard is essential for accurate quantification of this major photoproduct in environmental fate studies and for validating analytical methods for residue monitoring.
- [1] Sevilla-Morán B, Alonso-Prados JL, García-Baudín JM, Sandín-España P. Indirect photodegradation of clethodim in aqueous media. byproduct identification by quadrupole time-of-flight mass spectrometry. J Agric Food Chem. 2010;58(5):3068-3076. View Source
